
(E)-4-(4-(4,5A1-dihydropyren-1-yl)styryl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPASP, also known as 1,3-diphenyl-2-(4-(diphenylamino)styryl)pyrene, is a compound that has garnered significant attention in the field of organic electronics. It is a derivative of styrylpyrene and is known for its high efficiency in deep-blue electroluminescent devices. The compound exhibits intramolecular charge transfer emissions with remarkably high emission quantum yields .
Méthodes De Préparation
DPASP can be synthesized using the Horner–Wadsworth–Emmons (HWE) and Suzuki coupling reactions . These methods involve the formation of carbon-carbon bonds between the styrylpyrene core and the electron-donating groups. The reaction conditions typically include the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reactions.
Analyse Des Réactions Chimiques
DPASP undergoes several types of chemical reactions, including:
Oxidation: DPASP can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: DPASP can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
DPASP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DPASP is used as a dopant in organic light-emitting diodes (OLEDs) to enhance their efficiency and stability.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: DPASP is being explored for its potential use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of high-performance OLED displays and lighting systems.
Mécanisme D'action
The mechanism by which DPASP exerts its effects involves intramolecular charge transfer emissions. The compound’s molecular structure allows for efficient charge transfer between the styrylpyrene core and the electron-donating groups, resulting in high emission quantum yields. The triplet–triplet annihilation (TTA) process is also significant in the compound’s performance in electroluminescent devices .
Comparaison Avec Des Composés Similaires
DPASP is often compared with other styrylpyrene derivatives such as PCzSP and DFASP. These compounds share similar structural features but differ in their electron-donating groups. DPASP stands out due to its higher emission quantum yields and better performance in deep-blue electroluminescent devices . Other similar compounds include:
PCzSP: Another styrylpyrene derivative with different electron-donating groups.
DFASP: A derivative with fluorine-containing groups that influence its electronic properties.
DPASP’s unique combination of high efficiency and stability makes it a valuable compound in the development of advanced OLED technologies.
Propriétés
Formule moléculaire |
C42H31N |
|---|---|
Poids moléculaire |
549.7 g/mol |
Nom IUPAC |
4-[(E)-2-[4-(4,10c-dihydropyren-1-yl)phenyl]ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C42H31N/c1-3-10-36(11-4-1)43(37-12-5-2-6-13-37)38-26-18-31(19-27-38)15-14-30-16-20-32(21-17-30)39-28-24-35-23-22-33-8-7-9-34-25-29-40(39)42(35)41(33)34/h1-22,24-29,41H,23H2/b15-14+ |
Clé InChI |
OIAPFHIFXHWXRO-CCEZHUSRSA-N |
SMILES isomérique |
C1C=C2C=CC=C3C2C4=C1C=CC(=C4C=C3)C5=CC=C(C=C5)/C=C/C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES canonique |
C1C=C2C=CC=C3C2C4=C1C=CC(=C4C=C3)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


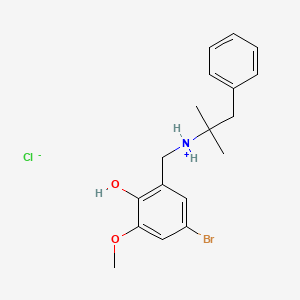
![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)

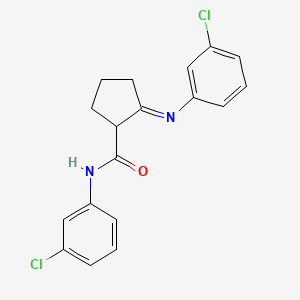
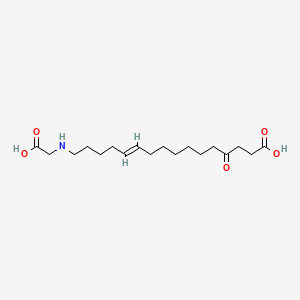
![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
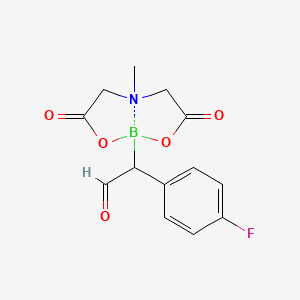
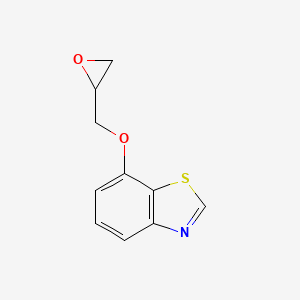


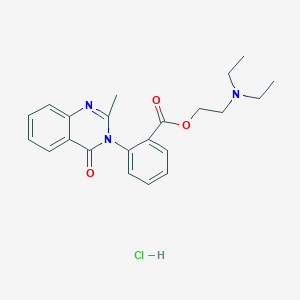
![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
